Vinyl carbamate

Vue d'ensemble

Description

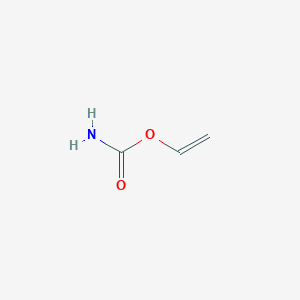

Vinyl carbamate is an organic compound characterized by the presence of a vinyl group attached to a carbamate moietyVinyl carbamates are known for their lower cytotoxicity compared to acrylates and methacrylates, making them a safer alternative for use in protective and decorative coatings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinyl carbamate can be synthesized through several methods, including the reaction of vinyl chloroformate with amines. Another method involves the Curtius rearrangement of carboxylic acids in the presence of diphenylphosphoryl azide, followed by trapping the intermediate isocyanates with various nucleophiles .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microchemical synthesis, which allows for multiple reactions and separations in a single process. This method is advantageous due to its scalability and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Vinyl carbamate undergoes various chemical reactions, including:

Polymerization: Vinyl carbamates can be polymerized to form poly(vinyl carbamates), which are used in coatings and adhesives.

Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the this compound moiety.

Substitution: Vinyl carbamates can undergo substitution reactions, particularly with nucleophiles, to form different carbamate derivatives.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or photoinitiators under UV light.

Substitution: Typically involves nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Poly(vinyl carbamates): Used in coatings and adhesives.

Substituted Carbamates: Used as intermediates in organic synthesis.

Applications De Recherche Scientifique

2.1. Cancer Research

Vinyl carbamate has been extensively studied for its role in carcinogenesis. Research has demonstrated that VC can induce mutations in animal models, particularly concerning lung and liver tumors.

-

Case Study: Mutagenicity in Mice

A study evaluated the mutagenic effects of VC and ethyl carbamate in transgenic mice, revealing that VC induces gene mutations in lung tissues and extrapulmonary sites. This study highlighted the need for understanding VC's mechanisms of action as a procarcinogen . -

Data Table: Induction of Lung Tumors

Study Organism Findings Hernandez et al. (2007) Transgenic mice (Big Blue® × A/J) Induced gene mutations in lung tissues Surh et al. (1995) Salmonella typhimurium Demonstrated mutagenic properties

2.2. Mechanistic Studies

Research has also focused on the biochemical pathways affected by VC exposure, particularly its interaction with cellular signaling mechanisms.

-

Case Study: Bioactivation Differences

A study investigated strain-related differences in bioactivation of VC among various mouse strains, revealing that certain strains exhibited higher susceptibility to lung tumor formation due to differential metabolic activation . -

Data Table: Bioactivation Capacity

Mouse Strain Bioactivation Rate (CYP2E1) A/J 1.32 × 10 CD-1 1.25 × 10 C57BL/6 0.69 × 10

2.3. Therapeutic Applications

This compound's potential as a therapeutic agent is being explored, particularly in developing chemopreventive strategies.

- Case Study: Curcumin Derivatives

Research on curcumin analogs has shown that certain derivatives can mitigate VC-induced lung cancer in animal models. Specifically, bis[2-hydroxybenzylidene]acetone (BHBA) was identified as a potent Nrf2 inducer that significantly reduced lung adenocarcinoma incidence when administered prior to VC exposure .

Toxicological Studies

This compound is also utilized in toxicological assessments due to its mutagenic properties.

Mécanisme D'action

The mechanism of action of vinyl carbamate involves its ability to undergo polymerization and form stable polymers. The vinyl group allows for easy polymerization, while the carbamate moiety provides stability and reduces cytotoxicity. The molecular targets and pathways involved in its action include the formation of covalent bonds with other monomers, leading to the creation of long polymer chains .

Comparaison Avec Des Composés Similaires

Vinyl Carbonate: Similar in structure but contains a carbonate group instead of a carbamate group.

Acrylates and Methacrylates: Commonly used monomers in coatings but have higher cytotoxicity compared to vinyl carbamates.

Uniqueness of Vinyl Carbamate: this compound is unique due to its lower cytotoxicity and similar photoreactivity to acrylates and methacrylates. This makes it a safer alternative for use in various applications, particularly in protective and decorative coatings .

Activité Biologique

Vinyl carbamate (VC) is a significant compound in toxicology and carcinogenesis, primarily known for its mutagenic and carcinogenic properties. This article delves into the biological activity of VC, examining its mechanisms of action, effects in various model organisms, and relevant case studies.

Overview of this compound

This compound is a metabolite of ethyl carbamate (EC), a compound found in fermented foods and alcoholic beverages. While EC is classified as a Group 2A probable human carcinogen, VC exhibits stronger carcinogenic potential, making it a compound of interest in cancer research.

- Mutagenicity : VC has been shown to induce mutations in bacterial strains such as Salmonella typhimurium TA 1535 and TA 100 when activated by liver microsomes. This mutagenic activity is significantly inhibited by cytochrome P-450 inhibitors, suggesting that metabolic activation is crucial for its biological effects .

- DNA Adduct Formation : Studies have demonstrated that VC forms DNA adducts in vivo, which are critical for initiating carcinogenesis. Notable adducts include 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine, detected shortly after treatment in mouse lung tissues .

- Tumor Induction : VC has been shown to be 10 to 50 times more effective than EC at initiating skin tumors and inducing lung adenomas in mice . The strain of mice used can influence the extent of tumor formation due to varying metabolic capacities.

Strain-Related Differences in Tumorigenesis

Research indicates that different mouse strains exhibit varying susceptibilities to VC-induced tumors. For instance, A/J mice are more susceptible compared to C57BL/6 mice. The susceptibility correlates with the bioactivation capacity of VC, mediated by the CYP2E1 enzyme .

| Mouse Strain | Susceptibility to Tumors | Bioactivation Capacity (CYP2E1) |

|---|---|---|

| A/J | High | High |

| C57BL/6 | Low | Low |

Glomerular Injury Studies

Recent studies have explored the nephrotoxic effects of VC. In A/J mice injected with VC, significant glomerular injury was observed, akin to human membranoproliferative glomerulonephritis (MPGN). Pathway analyses revealed alterations in complement activation pathways, implicating VC in kidney damage through immune dysregulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for vinyl carbamate, and how do reaction parameters (e.g., solvent, catalyst) affect yield and purity?

- Methodological Answer : this compound is typically synthesized via carbamation of vinyl alcohol or transesterification reactions. Key parameters include solvent polarity (e.g., aprotic solvents reduce hydrolysis), temperature control (excessive heat may promote polymerization), and catalyst selection (e.g., Lewis acids like BF₃ enhance reaction efficiency). Purification often involves fractional distillation or chromatography, with purity assessed via GC-MS (as validated for ethyl carbamate analogs) . Researchers should optimize conditions using iterative testing, documenting byproducts via NMR or IR spectroscopy to track undesired side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound in experimental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound, especially in complex matrices, due to its high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization may improve detection limits. Calibration curves using deuterated internal standards (e.g., d₅-vinyl carbamate) enhance accuracy .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : this compound undergoes hydrolysis under acidic or alkaline conditions, forming urea and vinyl alcohol. Stability studies should employ buffered solutions across a pH range (e.g., 2–12), with kinetic monitoring via UV-Vis spectroscopy or HPLC. Researchers must control temperature and ionic strength, as these factors accelerate degradation. Data should be modeled using first-order kinetics to determine half-lives and identify optimal storage conditions (e.g., neutral pH, inert atmospheres) .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis while minimizing hazardous byproducts (e.g., acrylamide)?

- Methodological Answer : A 2³ factorial design evaluates variables like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surface methodology (RSM) models interactions between factors, identifying conditions that maximize yield while suppressing byproducts. For example, lower temperatures (X₁) may reduce acrylamide formation but require longer reaction times (X₃). Post-hoc ANOVA validates model significance, with GC-MS and toxicity assays confirming byproduct reduction .

Q. What strategies resolve contradictions in reported cytotoxicity mechanisms of this compound across in vitro vs. in vivo studies?

- Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450 isoforms in liver microsomes vs. whole organisms). Researchers should conduct comparative studies using:

- In vitro : Primary hepatocytes with/without metabolic inhibitors (e.g., ketoconazole).

- In vivo : Isotope-labeled this compound to track metabolite distribution via accelerator mass spectrometry.

Meta-analyses of existing data should account for variables like dosage, exposure duration, and model species, aligning findings with toxicokinetic theories .

Q. How can computational modeling predict this compound’s reactivity with biomacromolecules (e.g., DNA adduct formation)?

- Methodological Answer : Density functional theory (DFT) simulations calculate electrophilic sites on this compound, identifying likely DNA adduct formation (e.g., at guanine N7 positions). Molecular dynamics (MD) simulations model adduct stability in duplex DNA, comparing results to experimental data from LC-MS/MS nucleoside adductomics. Validation requires synthesizing predicted adducts and confirming mutagenicity via Ames tests .

Q. What experimental frameworks validate this compound’s role as a metabolite in xenobiotic pathways?

- Methodological Answer : Isotope tracing (¹⁴C-labeled this compound) in rodent models, coupled with autoradiography, maps metabolite distribution. High-resolution mass spectrometry (HRMS) identifies phase I/II metabolites (e.g., glucuronides). Knockout cell lines (e.g., CYP2E1-null) clarify enzymatic contributions. Researchers must cross-reference findings with databases like HMDB or KEGG to confirm novel pathways .

Q. Methodological Considerations for Data Integrity

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement strict process controls (e.g., standardized reagent sources, calibrated equipment). Statistical process control (SPC) charts monitor critical quality attributes (CQAs) like yield and purity. Use design of experiments (DoE) to identify variability sources (e.g., humidity effects during lyophilization) and apply corrective actions .

Q. What protocols ensure reproducibility in this compound toxicity assays?

- Methodological Answer : Adopt OECD guidelines for in vitro assays (e.g., MTT assays with ≥3 biological replicates). Include positive controls (e.g., ethyl carbamate) and validate cell line authenticity via STR profiling. Data should be normalized to protein content or cell count, with outliers assessed via Grubbs’ test .

Q. Theoretical and Literature Review Guidance

Q. How to integrate conflicting mechanistic theories of this compound carcinogenesis into a cohesive framework?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines, categorizing studies by mechanism (e.g., DNA adduction vs. oxidative stress). Bibliometric tools like VOSviewer map keyword co-occurrence to identify dominant hypotheses. Experimental validation might involve transgenic models (e.g., Ogg1⁻/⁻ mice) to isolate DNA repair pathways .

Propriétés

IUPAC Name |

ethenyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLANIHJQRZTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021433 | |

| Record name | Vinyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl carbamate is a white crystalline solid. (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Moderately soluble (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15805-73-9 | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15805-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y2431GOM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

129 to 131 °F (NTP, 1992) | |

| Record name | VINYL CARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.